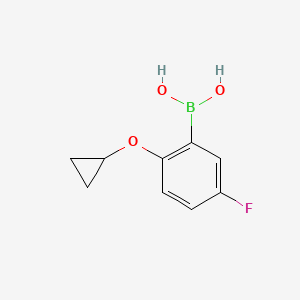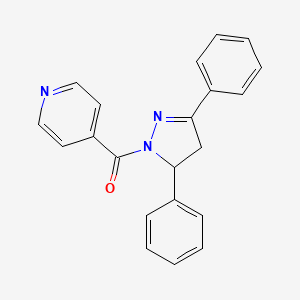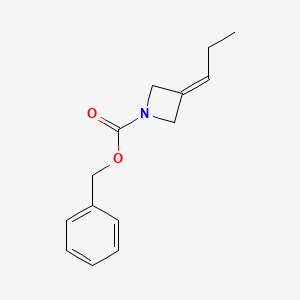
Benzyl 3-propylideneazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-propylideneazetidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H17NO2 It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-propylideneazetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of catalysts, optimized reaction conditions, and scalable processes, would apply to its large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 3-propylideneazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The azetidine ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-propylideneazetidine-1-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzyl 3-propylideneazetidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Benzyl 3-hydroxyazetidine-1-carboxylate
- Benzyl 3-pyrroline-1-carboxylate
- N-Cbz-3-hydroxyazetidine
Comparison: Benzyl 3-propylideneazetidine-1-carboxylate is unique due to its propylidene group, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H17NO2 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
benzyl 3-propylideneazetidine-1-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-2-6-13-9-15(10-13)14(16)17-11-12-7-4-3-5-8-12/h3-8H,2,9-11H2,1H3 |
InChI-Schlüssel |
NJPHJYRPHAHGMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C1CN(C1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[Bis(phenylmethyl)amino]-5-methyl-2-oxidanyl-hexyl] ethanoate](/img/structure/B13902526.png)
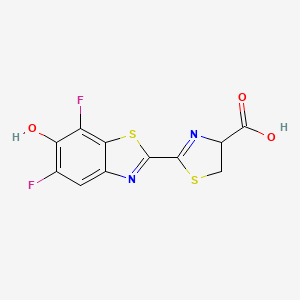
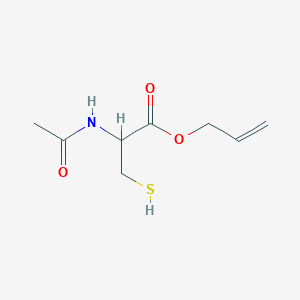
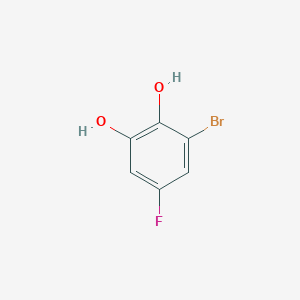
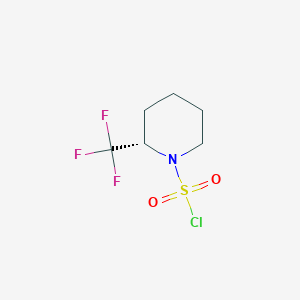
![2-[2-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13902556.png)
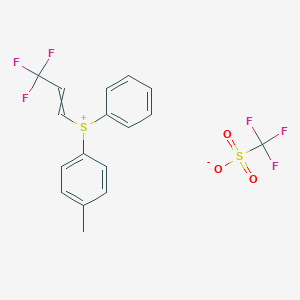
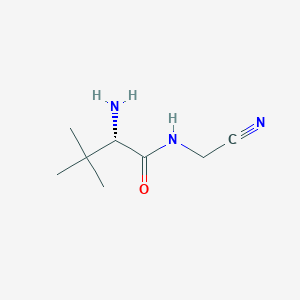
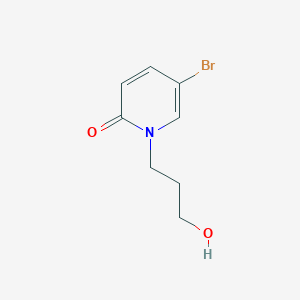

![Sodium 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B13902587.png)

